



Application Notes and Protocols for Tenalisib R Enantiomer Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (RP6530) is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various cancers, particularly hematologic malignancies.[3][4] Tenalisib exerts its anti-neoplastic effects by blocking this pathway, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[3] As a chiral molecule, Tenalisib exists as two enantiomers, the R and S forms. Typically, one enantiomer is significantly more active than the other. These application notes provide detailed protocols for cell-based assays to characterize and compare the activity of the **Tenalisib R enantiomer**, presumably the less active form, relative to the active enantiomer or the racemic mixture.

Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated. Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and

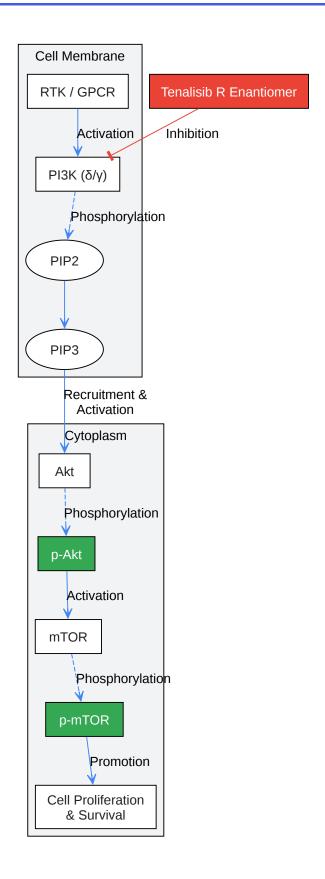




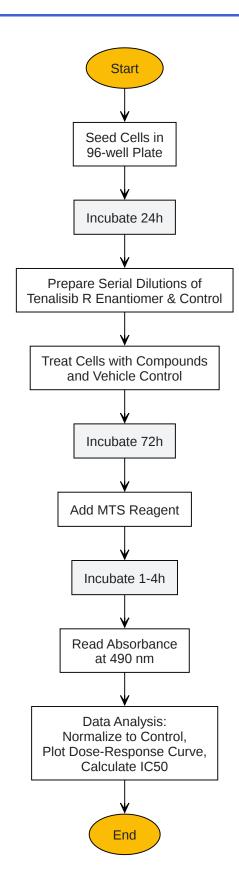


proliferation. Tenalisib inhibits PI3K δ and PI3K γ , thereby blocking the production of PIP3 and subsequent downstream signaling.









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